molecular formula C14H17N3O2S B2922108 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one CAS No. 74575-26-1

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B2922108
CAS No.: 74575-26-1
M. Wt: 291.37
InChI Key: FLSXOBRUYFHTFG-UHFFFAOYSA-N
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Description

The compound 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one belongs to the quinazolinone family, characterized by a bicyclic scaffold comprising fused benzene and pyrimidinone rings. Its structure features a sulfanyl (-SH) group at position 2 and a morpholine-substituted ethyl chain at position 3 (Figure 1). Quinazolinones are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities . The morpholine moiety enhances solubility and bioavailability, while the sulfanyl group contributes to redox activity and metal chelation .

Properties

CAS No.

74575-26-1

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37

IUPAC Name

3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20)

InChI Key

FLSXOBRUYFHTFG-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of quinazolinone derivatives and morpholine.

    Reaction Conditions: The quinazolinone derivative is reacted with 2-chloroethyl morpholine under basic conditions to introduce the morpholine moiety.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce the quinazolinone core.

    Common Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes that are critical for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Quinazolinone Derivatives

Quinazolinone derivatives are often modified at positions 2 and 3 to optimize biological activity. Below is a comparison of key analogs:

Compound Name Position 2 Substituent Position 3 Substituent Key Activity/Property Source Study
Target Compound -SH 2-(Morpholin-4-yl)ethyl Antimicrobial (broad-spectrum)
3-Amino-2-ethylquinazolin-4(3H)-one -NH2 Ethyl Intermediate for further synthesis
2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one -SH 2-(Pyrrolidin-1-yl)ethyl Antibacterial (Gram-positive)
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one -SH 2-(Piperidin-1-yl)ethyl Antifungal (Candida albicans)
2-((4-Chlorophenyl)-2-oxoethyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one -S-(4-chlorophenyl-oxoethyl) 4-Methoxyphenyl Not specified (structural analog)
3-Amantadinyl-2-triazolylthiomethylquinazolin-4(3H)-one -S-triazolylmethyl Amantadinyl Anti-inflammatory, analgesic
Antibacterial Activity
  • Morpholinyl Derivatives : The target compound and its analogs (e.g., 6c–f in ) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Compound 6f (with a morpholinyl group) showed MIC values of 4–8 µg/mL, comparable to pyrrolidinyl analogs (5a–c) but less potent than piperidinyl derivatives (6a–b) .
  • Morpholinyl vs. Aliphatic Chains : In receptor-binding studies (), the 2-(morpholin-4-yl)ethyl group (compound 16, Ki = 221 nM) demonstrated 14-fold lower affinity compared to a pentyl chain (compound 3, Ki = 16 nM), highlighting substituent-dependent efficacy .
Antifungal Activity
  • Morpholinyl derivatives (e.g., 6f) exhibited moderate activity against Candida albicans (MIC = 16 µg/mL), outperforming pyrrolidinyl analogs (5b, MIC = 32 µg/mL) but less effective than piperidinyl derivatives (6b, MIC = 8 µg/mL) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The morpholine ring enhances water solubility compared to aromatic substituents (e.g., 4-chlorophenyl in ) due to its hydrophilic oxygen atom .
  • Bioavailability : Sulfanyl (-SH) groups may reduce metabolic stability but improve metal-binding capacity, which is advantageous in antimicrobial applications .

Structure-Activity Relationships (SAR)

  • Position 3 : Morpholinyl ethyl chains balance lipophilicity and solubility, making them superior to purely aliphatic chains (e.g., ethyl or pentyl) in antimicrobial contexts .
  • Position 2 : Sulfanyl (-SH) groups are critical for redox activity, but replacement with triazolyl () or oxadiazolyl () groups shifts activity toward anti-inflammatory or chelation-dependent pathways .

Biological Activity

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one (CAS No. 74575-26-1) is a heterocyclic compound featuring a quinazolinone core with a morpholine substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical structure and properties of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one are summarized in the following table:

PropertyValue
CAS Number 74575-26-1
Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
IUPAC Name 3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one
InChI Key FLSXOBRUYFHTFG-UHFFFAOYSA-N
Solubility Not available

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in cellular processes critical for the survival and proliferation of cancer cells. Ongoing research aims to elucidate the exact pathways and molecular interactions mediated by this compound.

Biological Activities

Research indicates that 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent, with evidence indicating that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : There is ongoing research into its ability to inhibit specific enzymes linked to disease pathways, which may contribute to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives of quinazolinone compounds, including 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one, showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) .
  • Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .
  • Mechanistic Insights : A recent investigation into the mechanism revealed that the compound might induce apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .

Comparative Analysis

When compared to similar compounds, such as N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide, 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one shows unique structural features that may enhance its biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one and related quinazolinone derivatives?

  • Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anthranilic acid derivatives with thioureas or thioamides. For example, 2-chloromethyl-3-aryl-quinazolin-4(3H)-one intermediates (e.g., compound 43 in Scheme 13) react with morpholine-containing propenethiones under basic conditions to introduce the morpholinyl-ethyl-sulfanyl moiety . Hydrogenation steps may also be employed to stabilize reactive intermediates, as seen in related quinazolinone syntheses . Refluxing ethanolic solutions with acetic acid catalysts is a common approach for cyclization .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Answer : Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Single-Crystal X-ray Diffraction (XRD) for unambiguous structural elucidation, as demonstrated for morpholinyl-sulfanyl pyrimidinones .
  • Mass Spectrometry (MS) to validate molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound, and how are they screened?

  • Answer : The compound exhibits potential antimicrobial , anti-inflammatory , and NF-κB/AP-1 inhibitory activity . Standard assays include:

  • Microdilution broth assays (e.g., MIC determination against bacterial/fungal strains) .
  • Luciferase reporter assays for NF-κB/AP-1 transcriptional inhibition .
  • Molecular docking studies to predict binding interactions with targets like fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How does the conformational flexibility of the morpholinyl-ethyl-sulfanyl group influence biological activity?

  • Answer : The morpholine ring’s puckering amplitude (quantified via Cremer-Pople coordinates ) and the ethyl-sulfanyl linker’s torsional angles affect binding to hydrophobic pockets in target proteins. Computational studies (e.g., DFT or MD simulations ) can model low-energy conformers, while XRD data (e.g., SHELX-refined structures ) provide empirical validation . For example, the 2-(morpholin-4-yl)ethyl group in related compounds adopts a staggered conformation to minimize steric hindrance .

Q. What strategies resolve contradictions in biological activity data across structurally similar quinazolinones?

  • Answer : Contradictions may arise from differences in substituent electronic effects (e.g., electron-withdrawing vs. donating groups) or assay conditions (e.g., pH, cell line variability). Systematic approaches include:

  • Comparative SAR studies (e.g., replacing morpholine with piperazine to assess target selectivity) .
  • Meta-analysis of dose-response curves to identify outliers in potency or toxicity .
  • Proteomic profiling to uncover off-target interactions that may explain divergent activities .

Q. How can synthetic yields be optimized for large-scale preparation without compromising stereochemical fidelity?

  • Answer : Key strategies involve:

  • Catalytic optimization : Bi(TFA)3–[nbp]FeCl4 systems improve reaction efficiency in quinazolinone cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Microwave-assisted synthesis to reduce reaction times and byproduct formation .
  • Chiral HPLC or enzymatic resolution to isolate enantiopure products if racemization occurs .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Answer : ADMET prediction software (e.g., SwissADME, pkCSM) can estimate:

  • Lipophilicity (logP) and blood-brain barrier permeability .
  • Metabolic stability via cytochrome P450 interaction profiles.
  • Toxicity endpoints (e.g., Ames test predictions). Experimental validation using Caco-2 cell monolayers or hepatic microsomal assays is critical for high-confidence results .

Methodological Notes

  • Structural Refinement : Use SHELXL for crystallographic refinement due to its robustness in handling high-resolution data and twinned crystals .
  • Data Reproducibility : Cross-validate biological assays with positive controls (e.g., fluconazole for antifungal studies) and replicate experiments ≥3 times .
  • Controlled Vocabulary : Avoid abbreviating chemical names; use IUPAC nomenclature consistently to prevent ambiguity .

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